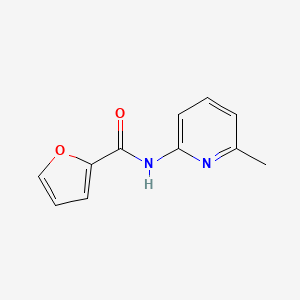
5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves several steps, including the treatment of cyanohydrin benzoates or cyanohydrin acetates with hydroxylamine in methanol, leading to cyclization and subsequent formation of the desired compounds. Such processes highlight the complexity and the precise conditions required for the synthesis of these compounds (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this category often involves detailed analysis through spectroscopic methods such as NMR and IR, aiding in the characterization of the synthesized compounds. For instance, compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings have been studied for their structural characteristics using these techniques (Ustabaş et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole derivatives include interactions with various unsaturated compounds, demonstrating the compound's reactivity and potential for forming a range of chemically interesting derivatives. Such reactions are facilitated by conditions that may involve the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution, leading to the formation of difluoromethylenated compounds (Yang et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and potential applications. Although specific data on 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole were not found, similar compounds exhibit notable stability and solubility characteristics that can be influenced by their molecular structure (Bumagin et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for various chemical reactions, and the formation of complexes with metals, are areas of interest. For example, compounds combining three azole heterocycles have shown to form palladium complexes that exhibit high catalytic activity in Suzuki reactions, showcasing the compound's utility in catalysis and organic synthesis (Bumagin et al., 2017).
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-4-10(5-3-1)12-8-13(20-17-12)15-16-14(18-21-15)11-6-7-19-9-11/h1-5,8,11H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDNHLABFFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)


![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5658358.png)
![3-({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5658370.png)

![2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5658383.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(1H-indol-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658391.png)

![7-[(5-isoxazol-5-yl-2-methyl-3-thienyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5658416.png)
![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)